molecular formula C21H23F2NO2S B6030018 {3-(2,4-difluorobenzyl)-1-[(phenylthio)acetyl]-3-piperidinyl}methanol

{3-(2,4-difluorobenzyl)-1-[(phenylthio)acetyl]-3-piperidinyl}methanol

Cat. No. B6030018
M. Wt: 391.5 g/mol
InChI Key: ZAQQOGJVGUSXIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{3-(2,4-difluorobenzyl)-1-[(phenylthio)acetyl]-3-piperidinyl}methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery. This molecule is a piperidine derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of {3-(2,4-difluorobenzyl)-1-[(phenylthio)acetyl]-3-piperidinyl}methanol is not fully understood. However, it has been suggested that this compound may act as a reversible inhibitor of acetylcholinesterase and butyrylcholinesterase. This inhibition may lead to an increase in the levels of acetylcholine in the brain, which may improve cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound has inhibitory activity against acetylcholinesterase and butyrylcholinesterase. In vivo studies have shown that this compound can cross the blood-brain barrier and increase the levels of acetylcholine in the brain. This increase in acetylcholine levels may improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using {3-(2,4-difluorobenzyl)-1-[(phenylthio)acetyl]-3-piperidinyl}methanol in lab experiments is its potential therapeutic applications in the treatment of neurological disorders. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for the research on {3-(2,4-difluorobenzyl)-1-[(phenylthio)acetyl]-3-piperidinyl}methanol. One direction is to investigate its potential therapeutic applications in the treatment of neurological disorders, such as Alzheimer's disease. Another direction is to study its mechanism of action in more detail, to better understand its inhibitory activity against acetylcholinesterase and butyrylcholinesterase. Additionally, future research could focus on developing more efficient synthesis methods for this compound, as well as improving its solubility in water to increase its bioavailability.

Synthesis Methods

The synthesis of {3-(2,4-difluorobenzyl)-1-[(phenylthio)acetyl]-3-piperidinyl}methanol has been achieved using several methods. One of the most common methods is the reaction of 3-(2,4-difluorobenzyl)-1-(phenylthio)acetyl-piperidin-4-one with sodium borohydride in methanol. This method has been reported to produce high yields of the desired compound.

Scientific Research Applications

{3-(2,4-difluorobenzyl)-1-[(phenylthio)acetyl]-3-piperidinyl}methanol has been shown to have potential applications in drug discovery. This compound has been reported to have inhibitory activity against certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the degradation of the neurotransmitter acetylcholine, which is implicated in several neurological disorders, including Alzheimer's disease. Therefore, this compound may have therapeutic potential in the treatment of such disorders.

properties

IUPAC Name

1-[3-[(2,4-difluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-2-phenylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2NO2S/c22-17-8-7-16(19(23)11-17)12-21(15-25)9-4-10-24(14-21)20(26)13-27-18-5-2-1-3-6-18/h1-3,5-8,11,25H,4,9-10,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQQOGJVGUSXIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CSC2=CC=CC=C2)(CC3=C(C=C(C=C3)F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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